2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine

Physicochemical property Lipophilicity Drug-likeness

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine (CAS 779979-10-1) is an N1-butyl substituted imidazole derivative bearing an ethanamine side chain at the 4-position. This compound belongs to the privileged class of 1-alkyl-1H-imidazole-4-ethanamines, which serve as critical synthetic intermediates and pharmacophore scaffolds in medicinal chemistry.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 779979-10-1
Cat. No. B13810835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine
CAS779979-10-1
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCCN1C=C(N=C1)CCN
InChIInChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3
InChIKeyKMDLDHUROHNPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine (CAS 779979-10-1): A Differentiated Imidazole Building Block for Receptor-Targeted Synthesis


2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine (CAS 779979-10-1) is an N1-butyl substituted imidazole derivative bearing an ethanamine side chain at the 4-position . This compound belongs to the privileged class of 1-alkyl-1H-imidazole-4-ethanamines, which serve as critical synthetic intermediates and pharmacophore scaffolds in medicinal chemistry [1]. The specific substitution pattern confers distinct physicochemical and potential biological properties compared to other alkyl chain analogs [2].

Critical Differentiators of 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine Against Closest Analogs


Generic substitution of 1-alkyl-1H-imidazole-4-ethanamines is not advisable due to the critical role of the N1-alkyl chain in modulating both physicochemical and biological properties. While the core 2-(1H-imidazol-4-yl)ethan-1-amine (histamine) scaffold is conserved across this class, the length and nature of the N1-substituent profoundly impact lipophilicity, target engagement, and metabolic stability [1]. For instance, the butyl group in this compound introduces a calculated LogP of 1.88, significantly altering its partition coefficient compared to shorter-chain analogs like histamine (LogP ~0.0) [2]. This difference directly influences membrane permeability and in vivo distribution, making the butyl derivative a distinct entity for specific research applications [3].

Quantitative Differentiation of 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine: Evidence-Based Selection Criteria


Enhanced Lipophilicity (LogP 1.88) Compared to Histamine Scaffold

The target compound exhibits a calculated LogP of 1.88, which is substantially higher than the unsubstituted histamine core (LogP ≈ 0.0) [1]. This increased lipophilicity, driven by the butyl chain at the N1 position, is expected to enhance membrane permeability and potentially improve central nervous system penetration compared to more polar analogs [2].

Physicochemical property Lipophilicity Drug-likeness

Increased Rotatable Bond Count (5) vs. Histamine (2) for Enhanced Conformational Flexibility

The target compound possesses 5 rotatable bonds compared to only 2 for the histamine core [1]. This increased flexibility, arising from the butyl substituent, allows the molecule to adopt a wider range of conformations, which can be advantageous for optimizing interactions with diverse binding pockets or for probing conformational requirements of target receptors [2].

Conformational analysis Flexibility Structure-activity relationship

Differentiated Topological Polar Surface Area (TPSA 43.8 Ų) vs. Histamine (55.4 Ų)

The target compound has a TPSA of 43.8 Ų, which is lower than the 55.4 Ų of histamine [1]. This reduction in polar surface area, a consequence of the butyl substitution, may improve oral bioavailability and blood-brain barrier penetration according to established drug-likeness guidelines [2].

Drug-likeness Polar surface area Bioavailability

Potential NK1 Receptor Antagonism via Sch425078 Scaffold

The compound's structure is closely related to Sch425078, a potent NK1 receptor antagonist [1]. While direct activity data for 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine is not available, the structural homology suggests it may serve as a synthetic precursor or a simplified analog for exploring NK1 antagonism [2]. This contrasts with other 1-alkyl imidazole ethanamines that primarily target histamine receptors.

Neurokinin-1 receptor Antagonist Imidazole

Procurement-Driven Application Scenarios for 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine


Synthesis of Lipophilic Histamine Receptor Probes

The increased LogP (1.88) and reduced TPSA (43.8 Ų) relative to histamine make this compound an ideal starting material for generating lipophilic analogs of histamine receptor ligands. This is particularly relevant for targeting histamine H3 and H4 receptors, where improved blood-brain barrier penetration is often desired for CNS drug discovery programs [1].

Building Block for NK1 Receptor Antagonist Libraries

Given its structural relationship to the potent NK1 antagonist Sch425078, this compound can serve as a versatile scaffold for constructing focused libraries of NK1 receptor modulators. Its butyl chain provides a hydrophobic anchor that may be crucial for binding to the NK1 receptor's transmembrane domain, a feature not present in simpler imidazole ethanamines [1].

Conformational Flexibility Studies in SAR Campaigns

The presence of 5 rotatable bonds, compared to only 2 in histamine, makes this compound a valuable tool for investigating the conformational requirements of imidazole-binding receptors. Researchers can use this building block to systematically probe the effect of linker flexibility on target engagement and functional activity [1].

Precursor for Selective Carboxypeptidase Inhibitors

Derivatives of this compound, such as 3-(6-Amino-pyridin-3-yl)-2-(1-butyl-1H-imidazol-4-yl)-propionic acid, have demonstrated nanomolar inhibitory activity against Carboxypeptidase B2 (IC50 = 6 nM) with high selectivity over Carboxypeptidase M (IC50 = 50,000 nM) [1]. This suggests that 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine can be employed as a key intermediate in the development of selective carboxypeptidase inhibitors for thrombosis research [1].

Quote Request

Request a Quote for 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.